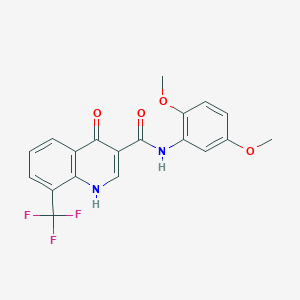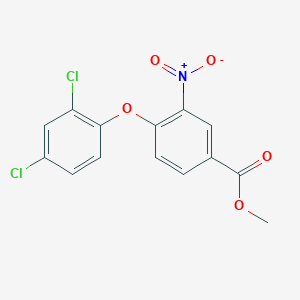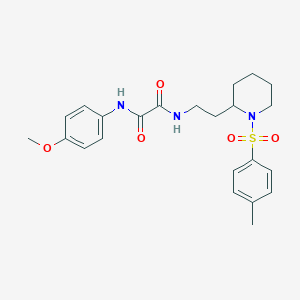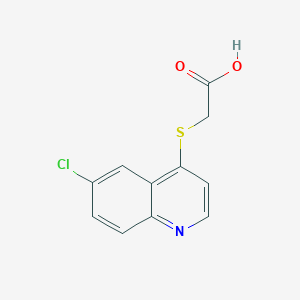
N-(2,5-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (DMTQ) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTQ belongs to the class of quinoline derivatives and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Polymorphic Modifications and Diuretic Properties
N-(2,5-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide and its analogs have been explored for various scientific applications, including their potential in medical treatments. For instance, a study by Shishkina et al. (2018) on a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, revealed strong diuretic properties, suggesting its use as a new remedy for hypertension. The research identified two polymorphic modifications of this compound, highlighting differences in crystal packing that may influence its pharmaceutical applications (Shishkina et al., 2018).
Radioligands for Peripheral Benzodiazepine Receptors
Another study focused on the development of novel quinoline-2-carboxamide derivatives as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). Matarrese et al. (2001) synthesized and evaluated N-[methyl-11C]-labeled quinoline-2-carboxamides for their binding affinities to PBR in various organs, suggesting their utility in PBR imaging and potentially in diagnosing and monitoring diseases associated with PBR expression (Matarrese et al., 2001).
Analgesic and Anti-inflammatory Agents
Research by Mishra et al. (1988) on cinchophen analogs, including N-Hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide, demonstrated potent analgesic properties and good anti-inflammatory activity. This highlights the compound's potential in developing new analgesic and anti-inflammatory medications (Mishra et al., 1988).
Structural Analysis and Chemical Properties
A study by Polo-Cuadrado et al. (2021) on N-(4-acetylphenyl)quinoline-3-carboxamide provided an in-depth structural analysis, which is crucial for understanding the molecular interactions and properties of such compounds. This kind of research lays the foundation for the rational design of quinoline derivatives with desired biological activities (Polo-Cuadrado et al., 2021).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c1-27-10-6-7-15(28-2)14(8-10)24-18(26)12-9-23-16-11(17(12)25)4-3-5-13(16)19(20,21)22/h3-9H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYWEVYWDDPSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-ethoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2962588.png)


![4-bromo-2,5-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2962591.png)
![2-((2,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962592.png)

![2-[(3-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2962597.png)
![4-(5-methyl-2-furanyl)-2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2962598.png)

![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2962604.png)
![8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2962605.png)
![N-(4-bromophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2962607.png)